L-Ascorbyl 2,6-Dipalmitate
Overview
Description
L-Ascorbyl 2,6-Dipalmitate: is a chemical compound with the molecular formula C38H68O8 and a molecular weight of 652.94172 g/mol This compound . This compound is a derivative of ascorbic acid (vitamin C) and is characterized by the esterification of ascorbic acid with palmitic acid at the 2 and 6 positions .
Mechanism of Action
Target of Action
L-Ascorbyl 2,6-Dipalmitate primarily targets methicillin-resistant Staphylococcus aureus (MRSA) and Caenorhabditis elegans . In MRSA, it inhibits biofilm formation and virulence . In Caenorhabditis elegans, it prevents triacylglyceride accumulation .
Mode of Action
This compound inhibits biofilm formation in MRSA in a concentration-dependent manner . It also inhibits virulence factors without any influence on the growth/metabolic activity of MRSA . Furthermore, it modulates the expression of genes involved in biofilm formation and virulence .
Biochemical Pathways
This compound interferes with the expression of genes involved in fatty acid synthesis and insulin signaling . It also interacts with proteins involved in staphyloxanthin and oleic acid biosynthesis and stearoyl-coenzyme A desaturase-1 in MRSA, Caenorhabditis elegans, and humans .
Pharmacokinetics
It’s known that the compound can efficiently protect caenorhabditis elegans from mrsa infection when combined with antibiotics .
Result of Action
This compound has potent antibiofilm and antipathogenic potential against MRSA . It also has anti-obesity potential, as it mitigates triacylglyceride accumulation without affecting food consumption or reproduction in Caenorhabditis elegans .
Action Environment
It’s known that the compound can affect the survival of mrsa in the presence of hydrogen peroxide, methylene blue, and whole blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-(+)-ascorbic acid 2,6-dihexadecanoate typically involves the esterification of ascorbic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) , and a solvent like dimethylformamide (DMF) . The reaction conditions often include maintaining the reaction mixture at a temperature of around 60-70°C for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of l-(+)-ascorbic acid 2,6-dihexadecanoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: L-Ascorbyl 2,6-Dipalmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to ascorbic acid derivatives.
Substitution: The ester groups can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve acid chlorides or anhydrides in the presence of a base like pyridine .
Major Products: The major products formed from these reactions include various ascorbic acid derivatives and fatty acid esters .
Scientific Research Applications
Chemistry: In chemistry, l-(+)-ascorbic acid 2,6-dihexadecanoate is used as a stabilizing agent for various formulations due to its antioxidant properties .
Biology: In biological research, this compound is studied for its role in cellular protection against oxidative stress and its potential in drug delivery systems .
Medicine: In medicine, l-(+)-ascorbic acid 2,6-dihexadecanoate is explored for its potential in skincare products and nutraceuticals due to its ability to deliver vitamin C in a stable form .
Industry: Industrially, it is used in the food and cosmetic industries as an antioxidant and preservative .
Comparison with Similar Compounds
- l-Ascorbic acid 2,6-dipalmitate
- l-Ascorbic acid 2,6-distearate
- l-Ascorbic acid 2,6-dimyristate
Uniqueness: L-Ascorbyl 2,6-Dipalmitate is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and stability compared to other ascorbic acid derivatives . This makes it particularly useful in formulations where fat-solubility and extended shelf-life are desired .
Properties
IUPAC Name |
[(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYRNAGGIJZRNM-LBHUVFDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724552 | |
Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4218-81-9, 28474-90-0 | |
Record name | Ascorbic acid, 2,6-dipalmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4218-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASCORBYL DIPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624RX3IESR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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